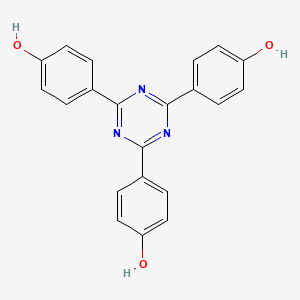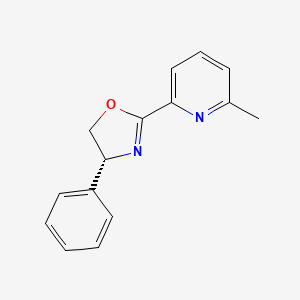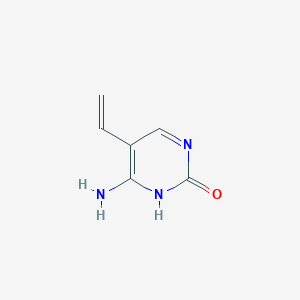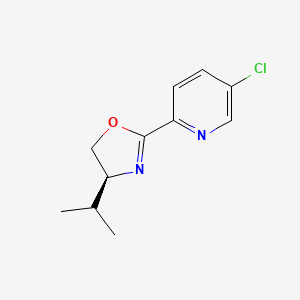![molecular formula C32H30N4 B8196739 4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine is an aromatic diamine compound with a complex structure. This compound is notable for its potential applications in various fields, including materials science, organic synthesis, and polymer chemistry. Its unique structure, featuring multiple aromatic rings and amino groups, makes it a valuable building block for the synthesis of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds through a series of reactions, including nitration, reduction, and coupling reactions. The final step often involves the reduction of nitro groups to amino groups under controlled conditions using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine .
Analyse Chemischer Reaktionen
Types of Reactions
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and advanced materials.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating the formation of complex structures. Additionally, the aromatic rings can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene: Another aromatic diamine with similar applications in polymer synthesis.
2,2-Bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: Known for its high thermal stability and mechanical properties[][9].
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole: Used in the synthesis of high-performance polymers.
Uniqueness
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine is unique due to its specific arrangement of aromatic rings and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and compounds .
Eigenschaften
IUPAC Name |
4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4/c1-19-29(21-3-11-25(33)12-4-21)31(23-7-15-27(35)16-8-23)20(2)32(24-9-17-28(36)18-10-24)30(19)22-5-13-26(34)14-6-22/h3-18H,33-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNRTKBIUWCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196661.png)



![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)

![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)

![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)




![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
